molecular formula C13H17Cl2NO B1464254 (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol CAS No. 1557628-54-2

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol

Cat. No.: B1464254
CAS No.: 1557628-54-2
M. Wt: 274.18 g/mol
InChI Key: HEPTVCQPNKETCV-UHFFFAOYSA-N
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Description

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dichlorobenzyl group and a hydroxymethyl group

Biochemical Analysis

Biochemical Properties

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of piperidine derivatives, which are crucial in the pharmaceutical industry . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s reactivity and selectivity make it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the hydroxyl group at the C-7’ position in alcohol analogues of piperidine derivatives contributes significantly to their biological activity . This compound’s ability to bind to specific enzymes and proteins allows it to modulate their activity, leading to various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo dehydration in acidic environments, leading to the formation of other compounds . These changes can affect the compound’s activity and its long-term impact on cells in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anticancer or antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. For example, studies on piperidine derivatives have shown that their activity and selectivity can vary significantly with dosage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the metabolism of piperidine derivatives often involves oxidation and reduction reactions . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within cells. For example, the distribution of piperidine derivatives can be influenced by their binding to specific proteins . This interaction can affect the compound’s localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the localization of piperidine derivatives can affect their interaction with specific enzymes and proteins, thereby modulating their activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step. The process can be summarized as follows:

    Reaction of 3,5-dichlorobenzyl chloride with piperidine: This step involves the nucleophilic substitution of the chloride group by the piperidine nitrogen.

    Reduction of the resulting intermediate: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the piperidine ring or the benzyl group.

    Substitution: The dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the dichlorobenzyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of modified piperidine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1-(3,5-Dichlorobenzyl)piperidine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    (1-(3,5-Dichlorobenzyl)piperidin-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to different chemical properties.

    (1-(3,5-Dichlorobenzyl)piperidin-4-yl)amine: Contains an amine group instead of a hydroxymethyl group, which can significantly alter its reactivity and interactions.

Uniqueness

The presence of both the 3,5-dichlorobenzyl group and the hydroxymethyl group in (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol imparts unique chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPTVCQPNKETCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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